プロピルヘキセドリン

概要

説明

プロピルヘキセドリンは、アルキルアミン類に属する有機化合物です。 それは一般的にベンゼドレックスというブランド名で販売されており、主に局所用鼻充血除去薬として使用されています . プロピルヘキセドリンは、1949年に初めて医療で使用され、それ以来、米国で主に使用されてきました . その主な適応症は、風邪、アレルギー、アレルギー性鼻炎による充血の緩和です .

科学的研究の応用

Pharmacological Profile

Propylhexedrine acts as a sympathomimetic agent, primarily functioning as a norepinephrine and dopamine releaser in the central nervous system. Its mechanism involves reversing the flow of neurotransmitters through their transporters, leading to increased levels of norepinephrine, dopamine, and serotonin in the synaptic cleft. This results in physiological effects similar to those induced by epinephrine, such as increased heart rate, vasoconstriction, and bronchodilation .

Medical Uses

The primary medical application of propylhexedrine is for the temporary relief of nasal congestion due to conditions like colds, allergies, and allergic rhinitis. It is marketed under the brand name Benzedrex and is administered as a nasal inhaler. The recommended dosage is typically four inhalations (0.4 to 0.5 mg per inhalation) every two hours for adults and children over six years old, with a maximum usage period of three days .

Efficacy Studies

Research has demonstrated that propylhexedrine effectively reduces nasal airway resistance for up to 120 minutes after administration . A comparative study indicated that subjective assessments of congestion were less reliable than objective measurements of nasal resistance .

Neurological Risks

Despite its therapeutic benefits, propylhexedrine has been associated with significant risks, particularly when misused. A recent case report highlighted neurological deficits following oral misuse of the compound. A 21-year-old male experienced severe symptoms including diplopia and ataxia after ingesting propylhexedrine extracted from an inhaler. MRI findings indicated vasogenic edema in critical brain areas . Such cases underline the potential for serious adverse effects stemming from misuse.

Abuse Potential

Historically, propylhexedrine was introduced as a safer alternative to amphetamines but has since been linked to recreational use for its stimulant effects. Reports indicate that intravenous abuse can lead to severe complications such as brainstem dysfunction and transient diplopia . The method of preparation for intravenous use involves extracting the active ingredient from inhalers, which poses significant health risks .

Summary of Applications and Risks

| Application | Description | Risks |

|---|---|---|

| Nasal Decongestant | Relief from nasal congestion due to colds and allergies | Misuse can lead to neurological deficits and other serious health issues |

| Stimulant Effects | Recreational use for amphetamine-like effects | High potential for abuse; can cause psychosis and cardiovascular issues |

| Research Studies | Evaluated for effectiveness in reducing nasal resistance | Adverse effects noted in cases of misuse |

作用機序

プロピルヘキセドリンは、アルファアドレナリン作動薬として作用し、鼻結膜と細動脈のアルファアドレナリン受容体を刺激して血管収縮を引き起こし、鼻充血の解消につながります . また、ノルエピネフリン、ドーパミン、セロトニントランスポーターのフローの方向を逆転させ、これらの神経伝達物質を小胞から細胞質へ、細胞質からシナプスへ放出させます . さらに、VMAT2の作用を拮抗し、より多くの神経伝達物質の放出を引き起こします .

類似の化合物との比較

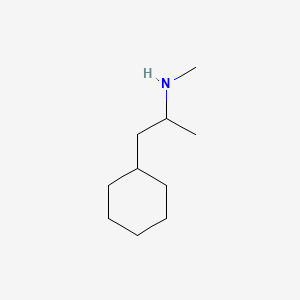

プロピルヘキセドリンは、多くのトレースアミンと交感神経刺激薬の核に見られるフェニルエチルアミンと化学構造が似ています . 主な違いは、フェニルエチルアミンの芳香族フェニル基の代わりに、環状のシクロヘキシル基が存在することです . 似たような化合物には以下のようなものがあります。

- シクロペンタミン

- メチルヘキサナミン

- トアミノヘプタン

- アンフェタミン

- メタアンフェタミン

プロピルヘキセドリンは、その特異的な構造により、アンフェタミンと比較して、より少ない中枢神経系への影響を持つ鼻充血除去薬として作用することができます .

生化学分析

Biochemical Properties

Propylhexedrine plays a significant role in biochemical reactions by acting as a norepinephrine and dopamine releaser in the central nervous system. It interacts with various biomolecules, including synaptic vesicular amine transporters and trace amine-associated receptors . The interaction with these transporters causes the release of neurotransmitters such as norepinephrine, dopamine, and serotonin from vesicles into the cytoplasm and subsequently into the synapse . This release leads to physiological effects such as increased heart rate, blood pressure, and bronchodilation .

Cellular Effects

Propylhexedrine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s action on norepinephrine and dopamine transporters results in increased levels of these neurotransmitters in the synaptic cleft, which can affect neuronal signaling and communication . Additionally, propylhexedrine’s impact on serotonin transporters can influence mood and behavior .

Molecular Mechanism

At the molecular level, propylhexedrine exerts its effects by causing the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow . This inversion leads to the release of these neurotransmitters from vesicles into the cytoplasm and from the cytoplasm into the synapse . Propylhexedrine also antagonizes the action of vesicular monoamine transporter 2 (VMAT2), resulting in the release of more neurotransmitters . These interactions contribute to the compound’s stimulant effects and its ability to relieve nasal congestion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propylhexedrine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that propylhexedrine has a half-life of approximately 4 hours, indicating that its effects are relatively short-lived . Long-term exposure to propylhexedrine may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of propylhexedrine vary with different dosages in animal models. At low doses, the compound can provide temporary relief from nasal congestion and stimulate the central nervous system . At high doses, propylhexedrine can cause toxic or adverse effects, including increased heart rate, hypertension, and hyperglycemia . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Propylhexedrine is involved in several metabolic pathways, including N-demethylation, C-oxidation, N-oxidation, dehydrogenation, and hydrolysis . These metabolic processes result in the formation of various metabolites, such as norpropylhexedrine, cyclohexylacetoxime, cyclohexylacetone, and 4-hydroxypropylhexedrine . The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, propylhexedrine is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function . Propylhexedrine’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .

Subcellular Localization

Propylhexedrine’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence propylhexedrine’s interactions with biomolecules and its overall efficacy in biochemical reactions .

準備方法

合成経路と反応条件

プロピルヘキセドリンは、メタアンフェタミンを触媒的接触水素化することによって合成することができます。 このプロセスは、メタアンフェタミンの芳香族環をシクロヘキサン環に還元することにより、プロピルヘキセドリンを生成します .

工業生産方法

工業的な設定では、プロピルヘキセドリンは、炭素上のパラジウムまたは白金などの触媒を使用して、同様の接触水素化プロセスによって製造されます。 反応は通常、高圧および高温で実施され、芳香族環の完全な還元を確保します .

化学反応の分析

反応の種類

プロピルヘキセドリンは、次のようなさまざまな化学反応を起こします。

酸化: プロピルヘキセドリンは、対応するケトンまたはカルボン酸を生成するように酸化することができます。

還元: この化合物は、第二級アミンを生成するように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: ケトンまたはカルボン酸の生成。

還元: 第二級アミンの生成。

科学研究への応用

プロピルヘキセドリンは、次のようないくつかの科学研究への応用があります。

化学: 他の化合物の合成における前駆体として使用されています。

生物学: 神経伝達物質の放出と受容体の相互作用に対する影響について研究されています。

医学: 鼻充血やその他の呼吸器疾患の治療における潜在的な用途について調査されています。

類似化合物との比較

Propylhexedrine is similar in chemical structure to phenylethylamines, which are found in the core of many trace amines and sympathomimetic drugs . The main difference is the presence of an alicyclic cyclohexyl group instead of the aromatic phenyl group of a phenethylamine . Similar compounds include:

- Cyclopentamine

- Methylhexanamine

- Tuaminoheptane

- Amphetamine

- Methamphetamine

Propylhexedrine is unique due to its specific structure, which allows it to act as a nasal decongestant with fewer central nervous system effects compared to amphetamines .

生物活性

Propylhexedrine, an alkylamine compound primarily used as a topical nasal decongestant, exhibits significant biological activity through its mechanisms as an adrenergic agonist and a norepinephrine-dopamine releasing agent. This article delves into the pharmacological properties, mechanisms of action, clinical implications, and case studies associated with propylhexedrine.

Propylhexedrine primarily acts as an alpha-adrenergic agonist , leading to vasoconstriction in nasal blood vessels and subsequent reduction in mucosal swelling, thereby alleviating nasal congestion. At therapeutic doses, it is effective in treating symptoms associated with colds and allergies. However, at higher doses, it exhibits stimulant effects similar to those of amphetamines by releasing norepinephrine and dopamine in the central nervous system (CNS) .

Key Mechanisms:

- Adrenergic Agonism: Causes vasoconstriction and reduces nasal congestion.

- Norepinephrine-Dopamine Releasing Agent (NDRA): Increases levels of norepinephrine and dopamine, leading to heightened alertness and potential euphoria.

- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Enhances monoamine release.

- Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Increases neurotransmitter availability in the synapse .

Pharmacokinetics

Propylhexedrine is administered primarily via inhalation, with rapid absorption leading to peak plasma concentrations within 30 minutes. The compound's half-life is variable but generally ranges from 2 to 4 hours. Notably, propylhexedrine can lead to false positives for other amphetamines on drug screening tests due to its structural similarities .

Clinical Implications and Adverse Effects

While propylhexedrine is effective for nasal congestion relief, its misuse has raised significant health concerns. The FDA has documented numerous cases of abuse, leading to severe adverse effects including:

- Neurological Issues: Reports of brainstem dysfunction and transient diplopia following intravenous abuse have been noted .

- Cardiovascular Risks: Increased heart rate, hypertension, and myocardial infarction are documented complications of misuse .

- Psychological Effects: Users may experience psychosis, agitation, hallucinations, and anxiety .

Case Study 1: Neurological Deficits

A report detailed two cases of brainstem dysfunction following intravenous abuse of propylhexedrine. Patients exhibited transient diplopia and other neurological deficits that persisted for months. MRI findings indicated vasogenic edema likely due to vasospasm .

Case Study 2: Abuse Patterns

Between 2000 and 2019, U.S. poison control centers recorded 460 cases related to propylhexedrine abuse. Among these cases, severe outcomes included 21 life-threatening events and nine fatalities attributed directly or indirectly to propylhexedrine misuse .

Summary of Findings

| Aspect | Details |

|---|---|

| Primary Use | Nasal decongestant (Benzedrex®) |

| Mechanism | Alpha-adrenergic agonist; NDRA |

| Pharmacokinetics | Rapid absorption; half-life 2-4 hours |

| Adverse Effects | Neurological dysfunction; cardiovascular events; psychological disturbances |

| Abuse Cases (2000-2019) | 460 reported cases; 21 severe outcomes; 9 deaths |

特性

IUPAC Name |

1-cyclohexyl-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRIVQIOJSSCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1007-33-6 (hydrochloride) | |

| Record name | Propylhexedrine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023526 | |

| Record name | (+/-) Propylhexedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propylhexedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Propylhexidrine causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow. This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse. It also antagonizes the action of VMAT2, causing the release of more neurotransmitters. | |

| Record name | Propylhexedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101-40-6, 3595-11-7 | |

| Record name | Propylhexedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylhexedrine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhexedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylhexedrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-) Propylhexedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylhexedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,α-dimethylcyclohexaneethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLHEXEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQU92IU8LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylhexedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。